molecular formula C18H17ClN2O4S B3660953 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

Cat. No.: B3660953
M. Wt: 392.9 g/mol
InChI Key: RBJCNYRZTQYKGZ-UHFFFAOYSA-N
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Description

3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound with the molecular formula C17H15ClN2O4S This compound is characterized by the presence of a chloroethoxyphenyl group, a carbamothioyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chloroethoxyphenyl Intermediate: The starting material, 3-chloro-4-ethoxyphenol, is reacted with a suitable acylating agent to form 3-chloro-4-ethoxyphenyl carbonyl chloride.

    Carbamothioylation: The carbonyl chloride intermediate is then reacted with thiourea to introduce the carbamothioyl group, forming 3-chloro-4-ethoxyphenylcarbamothioyl chloride.

    Coupling with Methylbenzoic Acid: The final step involves the coupling of the carbamothioyl chloride intermediate with 2-methylbenzoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl or carbamothioyl groups.

    Substitution: The chloro group in the chloroethoxyphenyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced carbonyl or carbamothioyl derivatives.

    Substitution: Substituted derivatives with nucleophiles replacing the chloro group.

Scientific Research Applications

3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering their signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
  • 3-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
  • 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamoyl}amino)-2-methylbenzoic acid

Uniqueness

3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to the presence of both the chloroethoxyphenyl and carbamothioyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it distinct from other similar compounds and may result in unique applications in various fields.

Properties

IUPAC Name

3-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-3-25-15-8-7-11(9-13(15)19)16(22)21-18(26)20-14-6-4-5-12(10(14)2)17(23)24/h4-9H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJCNYRZTQYKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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